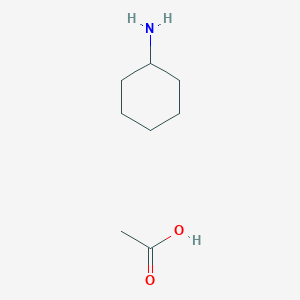
Cyclohexylamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Cyclohexylamine can also be prepared by the alkylation of ammonia using cyclohexanol.
Industrial Production Methods
In industrial settings, cyclohexylamine is produced primarily through the hydrogenation of aniline. This method is preferred due to its high yield and efficiency . The process involves the use of high-pressure hydrogen and a suitable catalyst, typically cobalt or nickel .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to produce cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexylamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Halogens like chlorine (Cl_2) and bromine (Br_2) are often used in substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various halogenated cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexylamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexanol: Cyclohexanol is an alcohol, and its chemical reactivity differs significantly from that of cyclohexylamine.
Cyclohexylamine’s unique cyclic structure and its ability to act as a precursor to various industrially important compounds make it a valuable chemical in multiple fields.
Properties
CAS No. |
7346-79-4 |
|---|---|
Molecular Formula |
C6H13N.C2H4O2 C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChI Key |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















